molecular formula C14H18ClNO3 B586633 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) CAS No. 24698-57-5

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1)

Cat. No.: B586633
CAS No.: 24698-57-5
M. Wt: 283.752
InChI Key: UILIFCMRCTZRPJ-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzodioxole ring and a pyrrolidine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) typically involves the reaction of 1,3-benzodioxole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-morpholinyl)-, hydrochloride (1:1)
  • 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)-, hydrochloride (1:1)

Uniqueness

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) is unique due to its specific combination of the benzodioxole and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

This article provides a comprehensive overview of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12;/h4-5,8,10H,2-3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIFCMRCTZRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24698-57-5
Record name Mdppp hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24698-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDPPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471HA4Y3V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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